Cas no 131885-79-5 (1-(3,4-Diaminophenyl)-1h-imidazole)

1-(3,4-Diaminophenyl)-1H-imidazole is a heterocyclic aromatic compound featuring both imidazole and diaminophenyl functional groups. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and coordination chemistry applications. The presence of two amine groups enhances its ability to participate in condensation and coupling reactions, while the imidazole moiety contributes to metal-binding properties. The compound’s stability under controlled conditions and its potential for further functionalization make it a versatile building block for specialized chemical research. Proper handling is required due to its sensitivity to oxidation and light.
1-(3,4-Diaminophenyl)-1h-imidazole structure
131885-79-5 structure
Product Name:1-(3,4-Diaminophenyl)-1h-imidazole
CAS No:131885-79-5
MF:C9H10N4
MW:174.20250082016
MDL:MFCD08310569
CID:2140424
Update Time:2025-10-28

1-(3,4-Diaminophenyl)-1h-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5-imidazol-1-ylaniline
    • 1-(3,4-DIAMINOPHENYL)-1H-IMIDAZOLE
    • 4-imidazol-1-ylbenzene-1,2-diamine
    • 1,2-Benzenediamine, 4-(1H-imidazol-1-yl)-
    • RCHSUVGEODCRJC-UHFFFAOYSA-N
    • 4-(1H-imidazol-1-yl)benzene-1,2-diamine
    • 1-(3,4-Diaminophenyl)-1h-imidazole
    • MDL: MFCD08310569
    • Inchi: 1S/C9H10N4/c10-8-2-1-7(5-9(8)11)13-4-3-12-6-13/h1-6H,10-11H2
    • InChI Key: RCHSUVGEODCRJC-UHFFFAOYSA-N
    • SMILES: N1(C=NC=C1)C1C=CC(=C(C=1)N)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Topological Polar Surface Area: 69.9

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1-(3,4-Diaminophenyl)-1h-imidazole Suppliers

Amadis Chemical Company Limited
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(CAS:131885-79-5)1-(3,4-Diaminophenyl)-1h-imidazole
Order Number:A901077
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:07
Price ($):353.0
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Additional information on 1-(3,4-Diaminophenyl)-1h-imidazole

Introduction to 1-(3,4-Diaminophenyl)-1H-Imidazole (CAS No. 131885-79-5)

1-(3,4-Diaminophenyl)-1H-imidazole, with the CAS number 131885-79-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a substituted imidazole ring and a diaminoaryl group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The imidazole ring, a fundamental component of 1-(3,4-Diaminophenyl)-1H-imidazole, is known for its ability to form hydrogen bonds and coordinate with metal ions. This property makes it particularly useful in the design of ligands for metalloenzymes and metalloproteins. The diaminoaryl group, on the other hand, can participate in various chemical reactions and interactions, enhancing the compound's reactivity and functional versatility.

Recent studies have explored the potential of 1-(3,4-Diaminophenyl)-1H-imidazole in several areas of biomedical research. One notable application is its use as a scaffold for the development of novel antifungal agents. Imidazole derivatives are well-known for their antifungal properties, and the substitution with a diaminoaryl group has been shown to enhance these properties by improving the compound's ability to disrupt fungal cell membranes.

In addition to antifungal activity, 1-(3,4-Diaminophenyl)-1H-imidazole has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to modulate the activity of kinases and other enzymes that play crucial roles in cancer progression.

The pharmacokinetic properties of 1-(3,4-Diaminophenyl)-1H-imidazole have also been studied to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for ensuring that the compound can effectively reach its target sites in the body and exert its intended biological effects.

To further enhance the therapeutic potential of 1-(3,4-Diaminophenyl)-1H-imidazole, researchers have explored various chemical modifications. For example, substituting different functional groups on the imidazole ring or the diaminoaryl group can alter the compound's physicochemical properties and biological activities. These modifications can lead to improved drug-like properties, such as increased solubility, stability, and selectivity.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,4-Diaminophenyl)-1H-imidazole in treating specific diseases. Early results from these trials have shown promising outcomes, with the compound demonstrating significant therapeutic benefits in preclinical models. However, more extensive studies are needed to fully understand its potential applications and to optimize its use in clinical settings.

In conclusion, 1-(3,4-Diaminophenyl)-1H-imidazole (CAS No. 131885-79-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing drug discovery and development.

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Amadis Chemical Company Limited
(CAS:131885-79-5)1-(3,4-Diaminophenyl)-1h-imidazole
A901077
Purity:99%
Quantity:1g
Price ($):353.0
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